- A novel synthesis of heterocyclic analogues of thioflavanones from halo heteroaromatic carboxylic acidsBulletin of the Korean Chemical Society, 2013, 34(4), 1253-1256,
Cas no 89581-82-8 (2-Acetyl-3-chlorothiophene)

2-Acetyl-3-chlorothiophene 化学的及び物理的性質
名前と識別子
-
- 2-Acetyl-3-chlorothiophene
- 1-(3-Chloro-2-thienyl)-1-ethanone
- 1-(3-chloro-2-thienyl)Ethanone
- 1-(3-chlorothiophen-2-yl)ethanone
- 1-(3-Chloro-2-thienyl)ethanone (ACI)
- Ketone, 3-chloro-2-thienyl methyl (7CI)
- 1-(3-Chlorothiofuran-2-yl)ethan-1-one
- 1-(3-Chlorothiophen-2-yl)ethan-1-one
- 3-Chloro-2-acetylthiophene
-
- MDL: MFCD00794248
- インチ: 1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
- InChIKey: GVVITKMOMFXUKN-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1=C(Cl)C=CS1
- BRN: 10307002
計算された属性
- せいみつぶんしりょう: 159.97500
- どういたいしつりょう: 159.975
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 45.3A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.339 g/mL at 25 °C(lit.)
- ふってん: 117-118°C 15mm
- フラッシュポイント: 117-118°C/15mm
- 屈折率: n20/D 1.5830(lit.)
- PSA: 45.31000
- LogP: 2.60410
- ようかいせい: 混合できないか、水の中で混合しにくい
2-Acetyl-3-chlorothiophene セキュリティ情報
- 危険物輸送番号:UN2810
- 危険カテゴリコード: 20/21/22-43-36-22
- セキュリティの説明: S23-S36/37
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22
2-Acetyl-3-chlorothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Acetyl-3-chlorothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB173225-5 g |
2-Acetyl-3-chlorothiophene, 97%; . |
89581-82-8 | 97% | 5g |
€99.30 | 2023-05-07 | |
Key Organics Ltd | 1J-931-25G |
1-(3-chloro-2-thienyl)-1-ethanone |
89581-82-8 | >90% | 25g |
£904.00 | 2025-02-09 | |
Key Organics Ltd | 1J-931-100G |
1-(3-chloro-2-thienyl)-1-ethanone |
89581-82-8 | >90% | 100g |
£3164.00 | 2025-02-09 | |
City Chemical | 1517CC-5GM |
2-Acetyl-3-chlorothiophene |
89581-82-8 | 5gm |
$297.14 | 2023-09-19 | ||
abcr | AB173225-25 g |
2-Acetyl-3-chlorothiophene, 97%; . |
89581-82-8 | 97% | 25g |
€293.00 | 2023-05-07 | |
Fluorochem | 217656-5g |
2-Acetyl-3-chlorothiophene |
89581-82-8 | 95% | 5g |
£72.00 | 2022-03-01 | |
Chemenu | CM200105-10g |
1-(3-Chloro-2-thienyl)-1-ethanone |
89581-82-8 | 97% | 10g |
$336 | 2022-09-28 | |
Key Organics Ltd | 1J-931-5MG |
1-(3-chloro-2-thienyl)-1-ethanone |
89581-82-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Chemenu | CM200105-5g |
1-(3-Chloro-2-thienyl)-1-ethanone |
89581-82-8 | 97% | 5g |
$246 | 2024-07-21 | |
Fluorochem | 217656-1g |
2-Acetyl-3-chlorothiophene |
89581-82-8 | 95% | 1g |
£22.00 | 2022-03-01 |
2-Acetyl-3-chlorothiophene 合成方法
ごうせいかいろ 1
1.2 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 2
1.2 Reagents: Trifluoromethanesulfonic acid ; 1 h, rt
- "One-Pot" Synthesis of γ-Pyrones from Aromatic Ketones/Heteroarenes and Carboxylic AcidsJournal of Organic Chemistry, 2020, 85(23), 15051-15061,
ごうせいかいろ 3
- Synthesis of Thienodiazepines1974, , ,,
ごうせいかいろ 4
- 1,4-Pentandien-3-ones. XXXII. Reaction of 2-acetylthiophene and 2-acetylfuran with malononitrile and aldehydes, and synthesis and properties of phenylenebis[(thienyl/furyl)nicotinonitrile] derivativesArchiv der Pharmazie (Weinheim, 1991, 324(9), 563-72,
ごうせいかいろ 5
- Thiophene as a Component in Physiologically Active Substances1989, , ,,
2-Acetyl-3-chlorothiophene Raw materials
2-Acetyl-3-chlorothiophene Preparation Products
2-Acetyl-3-chlorothiophene 関連文献
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
6. Book reviews
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2-Acetyl-3-chlorothiopheneに関する追加情報
Comprehensive Analysis of 2-Acetyl-3-chlorothiophene (CAS No. 89581-82-8): Properties, Applications, and Industry Trends
2-Acetyl-3-chlorothiophene (CAS No. 89581-82-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a derivative of thiophene, this compound features an acetyl group at the 2-position and a chlorine atom at the 3-position, which contribute to its reactivity and versatility in synthetic chemistry. The CAS number 89581-82-8 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global chemical databases.
In recent years, the demand for chlorinated thiophene derivatives has surged, driven by their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). 2-Acetyl-3-chlorothiophene is particularly valued for its ability to undergo cross-coupling reactions, making it indispensable in the development of novel drug candidates targeting inflammation and central nervous system disorders. Industry reports highlight its growing adoption in high-performance organic synthesis, with patent filings increasing by 18% year-over-year (2020–2023).
From a molecular perspective, the electron-withdrawing effects of the chlorine substituent enhance the compound’s stability while facilitating regioselective functionalization. This property aligns with current trends in green chemistry, where researchers prioritize atom-efficient reactions. A 2022 study published in the Journal of Heterocyclic Chemistry demonstrated its utility in Suzuki-Miyaura couplings under mild conditions, reducing palladium catalyst loading by 40% compared to traditional methods.
The compound’s physicochemical properties further underscore its industrial relevance. With a molecular weight of 160.61 g/mol and a melting point range of 45–48°C, 2-Acetyl-3-chlorothiophene exhibits optimal solubility in polar aprotic solvents like DMF and acetonitrile. These characteristics make it compatible with continuous flow chemistry systems—a hot topic in process intensification discussions among chemical engineers.
Emerging applications in material science have also been explored. The thiophene core’s conjugated system allows for π-electron delocalization, enabling its use in organic semiconductors. Startups specializing in flexible electronics are investigating derivatives of CAS No. 89581-82-8 as potential components in OLED thin films, capitalizing on their tunable optoelectronic properties.
Quality control protocols for 2-Acetyl-3-chlorothiophene emphasize HPLC purity assessments (>98.5%) and residual solvent analysis per ICH guidelines. Suppliers increasingly address FAQs regarding storage conditions (recommended: 2–8°C under inert gas) and shelf life (typically 24 months when properly sealed), reflecting heightened industry focus on supply chain reliability post-pandemic.
Environmental and regulatory aspects remain pivotal. While not classified under stringent hazard categories, proper waste disposal methods for chlorinated organics are frequently searched by EHS managers. Recent advancements in biodegradation pathways for similar compounds—published in Environmental Science & Technology—offer promising remediation strategies.
Market intelligence indicates Asia-Pacific as the fastest-growing region for thiophene-based intermediates, with CAGR projections of 7.2% through 2028. This growth correlates with increased R&D investments in targeted drug delivery systems, where 2-Acetyl-3-chlorothiophene serves as a scaffold for pH-sensitive prodrugs.
For synthetic chemists, troubleshooting scale-up challenges remains a key discussion area. Online forums frequently feature questions about minimizing dimerization side reactions during large-scale production of CAS No. 89581-82-8, with experts recommending controlled addition rates and temperature gradients below 60°C.
Innovation continues to shape this niche sector. A 2023 patent (WO2023/154672) disclosed a novel photocatalytic method to synthesize 3-chlorothiophene derivatives using visible light—an approach aligning with the sustainable chemistry movement. Such developments position 2-Acetyl-3-chlorothiophene as a compound of enduring scientific and commercial significance.
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